REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Br:15].[Sn](Cl)Cl.C(=O)(O)[O-].[Na+]>CO>[NH2:12][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([Br:15])[C:2]=1[NH2:1])[C:6]([O:8][CH3:9])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous saturated sodium chloride (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |